Cas no 170727-02-3 (3-Bromothiophene-2-sulfonyl chloride)
3-Bromothiophene-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromothiophene-2-sulfonyl chloride
- 2-Thiophenesulfonylchloride, 3-bromo-
- 3-BROMOTHIOPHENE-2-SULPHONYL CHLORIDE
- 3-bromo-2-thiophenesulfonyl chloride
- 3-Bromo-2-(chlorosulphonyl)thiophene
- EN300-40044
- MFCD08059484
- AKOS005175093
- 3-bromothiophene-2-sulfonylchloride
- AS-9615
- OPLMNCCLQDVCTP-UHFFFAOYSA-N
- FT-0683954
- 3-bromothiophene-2-sulphonyl chloride, AldrichCPR
- J-010646
- CS-0216341
- 3-Bromo-thiophene-2-sulfonyl chloride
- DTXSID70546445
- AT16666
- SCHEMBL1927038
- 3-bromo-thiophene-2-sulphonyl chloride
- 170727-02-3
- 3-BroMothiophene-2-sulfonyl chloride, 90+%
- 2-Thiophenesulfonyl chloride, 3-bromo-
- ALBB-015078
- DB-064789
-
- MDL: MFCD08059484
- Inchi: 1S/C4H2BrClO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H
- InChI Key: OPLMNCCLQDVCTP-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1S(=O)(=O)Cl
Computed Properties
- Exact Mass: 259.83700
- Monoisotopic Mass: 259.83681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70.8Ų
Experimental Properties
- Density: 1.985
- Melting Point: 39-41.5
- Boiling Point: 320.926°C at 760 mmHg
- Flash Point: 147.891°C
- Refractive Index: 1.62
- PSA: 70.76000
- LogP: 3.51890
3-Bromothiophene-2-sulfonyl chloride Security Information
- Hazard Statement: Toxic/Corrosive
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-Bromothiophene-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005404-1g |
3-Bromothiophene-2-sulfonyl chloride |
170727-02-3 | 95% | 1g |
$230.72 | 2022-04-02 | |
| Fluorochem | 067905-1g |
3-Bromothiophene-2-sulfonyl chloride |
170727-02-3 | 90% | 1g |
£112.00 | 2022-03-01 | |
| TRC | B994443-50mg |
3-Bromothiophene-2-Sulfonyl Chloride |
170727-02-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994443-100mg |
3-Bromothiophene-2-Sulfonyl Chloride |
170727-02-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B994443-500mg |
3-Bromothiophene-2-Sulfonyl Chloride |
170727-02-3 | 500mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM199557-5g |
3-Bromothiophene-2-sulfonyl chloride |
170727-02-3 | 95% | 5g |
$777 | 2021-08-05 | |
| Matrix Scientific | 064619-500mg |
3-Bromothiophene-2-sulfonyl chloride |
170727-02-3 | 500mg |
$394.00 | 2023-09-10 | ||
| Apollo Scientific | OR103634-50mg |
3-Bromothiophene-2-sulfonyl chloride |
170727-02-3 | 90% | 50mg |
£10.00 | 2023-09-01 | |
| Apollo Scientific | OR103634-250mg |
3-Bromothiophene-2-sulfonyl chloride |
170727-02-3 | 90% | 250mg |
£67.00 | 2023-06-14 | |
| Apollo Scientific | OR103634-1g |
3-Bromothiophene-2-sulfonyl chloride |
170727-02-3 | 90% | 1g |
£109.00 | 2023-06-14 |
3-Bromothiophene-2-sulfonyl chloride Suppliers
3-Bromothiophene-2-sulfonyl chloride Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-Bromothiophene-2-sulfonyl chloride
Exploring the Chemistry and Applications of 3-Bromothiophene-2-sulfonyl chloride (CAS No. 170727-02-3)
In the realm of organic synthesis, 3-Bromothiophene-2-sulfonyl chloride (CAS No. 170727-02-3) stands out as a versatile intermediate with significant utility in pharmaceutical and material science research. This compound, characterized by its bromothiophene core and reactive sulfonyl chloride group, is pivotal for constructing complex molecular architectures. Researchers frequently inquire about its synthesis methods, reactivity, and applications in drug discovery, making it a trending topic in academic and industrial circles.
The structural uniqueness of 3-Bromothiophene-2-sulfonyl chloride lies in its dual functional groups: the bromo substituent facilitates cross-coupling reactions like Suzuki or Stille couplings, while the sulfonyl chloride moiety enables nucleophilic substitutions to form sulfonamides or sulfonate esters. Such properties align with current interests in click chemistry and high-throughput screening, where rapid modular synthesis is paramount. A common search query—"How to purify 3-Bromothiophene-2-sulfonyl chloride"—reflects practical challenges addressed via column chromatography or recrystallization.
From an industrial perspective, this compound’s role in agrochemicals and electronic materials garners attention. Its thiophene backbone is integral to organic semiconductors, a hotspot due to the demand for flexible electronics. Meanwhile, its sulfonyl chloride group’s compatibility with bioconjugation techniques makes it relevant for proteomics studies. Searches like "3-Bromothiophene-2-sulfonyl chloride solubility" or "stability under aqueous conditions" highlight user concerns about handling and storage.
Environmental and safety considerations are also prominent. While not classified as hazardous under standard protocols, proper ventilation and anhydrous conditions are recommended during use. The compound’s thermal stability and compatibility with green solvents are frequently explored to align with sustainable chemistry trends. Queries such as "Alternative reagents to 3-Bromothiophene-2-sulfonyl chloride" indicate interest in eco-friendly substitutes.
In summary, 3-Bromothiophene-2-sulfonyl chloride (CAS No. 170727-02-3) bridges fundamental research and applied sciences. Its adaptability to catalysis, polymer chemistry, and medicinal chemistry ensures sustained relevance. As AI-driven molecular design advances, this compound’s role in combinatorial libraries and machine-learning-assisted synthesis will likely expand, answering future search trends.
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